molecular formula C11H9BrN4O3 B12905153 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine CAS No. 950845-94-0

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine

Cat. No.: B12905153
CAS No.: 950845-94-0
M. Wt: 325.12 g/mol
InChI Key: FLHMOSAAOLXLHT-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C11H9BrN4O3 and a molecular weight of 325.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyrazin-2-amine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine can be compared with other similar compounds such as:

Properties

CAS No.

950845-94-0

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

5-bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine

InChI

InChI=1S/C11H9BrN4O3/c1-19-7-2-3-8(9(4-7)16(17)18)15-11-6-13-10(12)5-14-11/h2-6H,1H3,(H,14,15)

InChI Key

FLHMOSAAOLXLHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CN=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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